![molecular formula C11H16N4O2 B2477019 Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate CAS No. 896213-29-9](/img/structure/B2477019.png)
Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mass Spectrometry Enhancement
Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate, as a piperazine-based derivative, is utilized in the derivatization of carboxyl groups on peptides to enhance signal detection in mass spectrometry. Derivatives like 2-PMP have shown to significantly improve ionization efficiency, which is pivotal for sensitive determination of peptides in comprehensive proteome analyses (Qiao et al., 2011).
Crystal Structure and Photocatalytic Activity
The compound's derivatives are instrumental in studying the crystal structures of coordination polymers, like uranyl thiophene dicarboxylate. These studies reveal structural diversities and explore photocatalytic activities for the degradation of organic dyes, contributing to fields like materials science and environmental chemistry (Jennifer et al., 2017).
Anticancer Research
Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines, indicating potential applications in anticancer drug development. Some derivatives have exhibited promising results, warranting further investigation into their therapeutic potential (Mallesha et al., 2012).
Ferroelectric Properties and Data Storage Applications
A derivative of Methyl 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetate has been found to exhibit ferroelectric properties with significant spontaneous polarization. This property, along with its high dielectric constant and low dielectric loss, suggests potential applications in high-density data storage and electronic devices (Ahmad et al., 2014).
Propiedades
IUPAC Name |
methyl 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-17-10(16)9-14-5-7-15(8-6-14)11-12-3-2-4-13-11/h2-4H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKANDKOLNBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

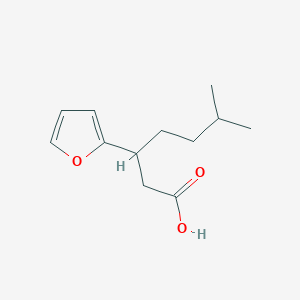
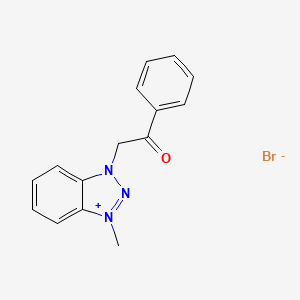


![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)
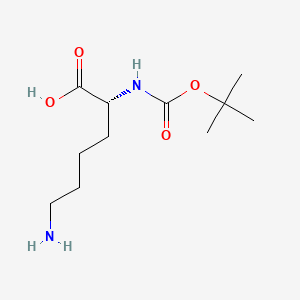

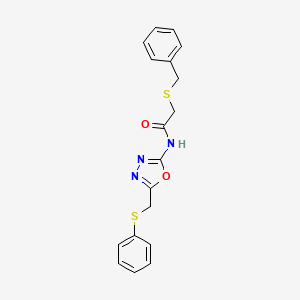
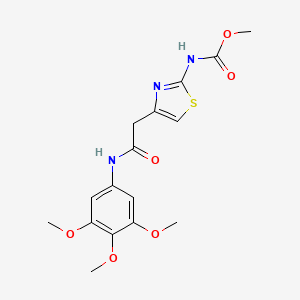
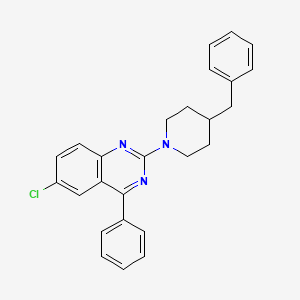

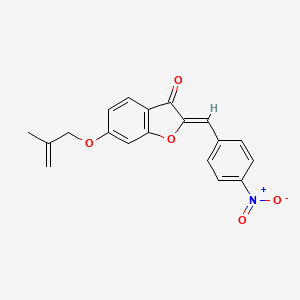
![5-[4-(2-Furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2476956.png)
